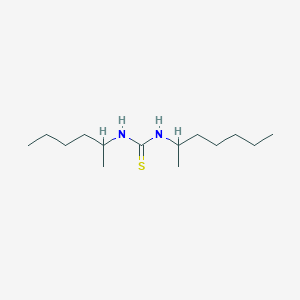

N-Heptan-2-yl-N'-hexan-2-ylthiourea

Description

Contextualization of Thiourea (B124793) Architectures in Organic and Inorganic Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as the parent structure for a vast array of derivatives. wikipedia.org Its unique electronic and structural properties, stemming from the replacement of the oxygen atom in urea (B33335) with a sulfur atom, render it a valuable building block in synthetic chemistry. nih.govresearchgate.net In organic chemistry, thioureas are pivotal precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, which are core components of many pharmaceuticals. wikipedia.org They also function as effective reducing agents and are increasingly recognized for their role in organocatalysis, where they can activate substrates through hydrogen bonding. wikipedia.orgrsc.org

In the realm of inorganic chemistry, the sulfur atom of the thiourea moiety acts as a soft Lewis base, enabling strong coordination to a wide range of metal ions. nih.govnih.gov This property is exploited in areas such as analytical chemistry for metal ion detection and in the synthesis of novel coordination complexes with interesting catalytic and material properties. researchgate.netnih.gov The ability of thiourea and its derivatives to form stable complexes has been instrumental in the development of new catalysts and functional materials. researchgate.netnih.gov

Significance of N-Heptan-2-yl-N'-hexan-2-ylthiourea within Alkyl-Substituted Thiourea Class

This compound belongs to the class of unsymmetrical N,N'-dialkylthioureas. The defining feature of this subclass is the presence of two different alkyl groups attached to the nitrogen atoms of the thiourea core. The specific substituents in this case, a heptan-2-yl group and a hexan-2-yl group, are expected to impart distinct physicochemical properties to the molecule. The long, non-polar alkyl chains will significantly influence its solubility, rendering it more soluble in organic solvents and less so in water. This characteristic is crucial for its application in various organic reactions and for its interaction with biological systems.

While specific research on this compound is not extensively documented, its significance can be inferred from the broader class of alkyl-substituted thioureas. These compounds have been investigated for their potential as antibacterial agents and for their role in materials science, such as influencing the properties of electrolytic copper foil. The specific combination of a C7 and a C6 alkyl chain in this compound presents a unique balance of lipophilicity and steric demand that warrants dedicated investigation.

A common synthetic route to unsymmetrically substituted N,N'-dialkylthioureas involves the reaction of an N-alkyldithiocarbamate salt with an alkylamine, often in a two-phase system with a phase-transfer catalyst. tandfonline.com For the synthesis of the title compound, this could involve the reaction of sodium N-(heptan-2-yl)dithiocarbamate with 2-aminohexane.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₃₀N₂S |

| Molecular Weight | 258.48 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a low-melting solid |

| Solubility | Soluble in non-polar organic solvents, insoluble in water |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 (Sulfur atom) |

| Note: These are predicted properties based on the general characteristics of similar N,N'-dialkylthioureas and require experimental verification. |

Research Trajectories and Objectives for this compound

The unique structural features of this compound suggest several promising avenues for future research. Key objectives would be to synthesize and fully characterize this compound, followed by an exploration of its potential applications.

Detailed Research Findings (Hypothetical Trajectories):

Organocatalysis: A primary research trajectory would be to investigate its efficacy as an organocatalyst. Given the presence of chiral centers at the second position of both alkyl chains, it could be synthesized in an enantiomerically pure form and tested in asymmetric reactions. The combination of hydrogen bonding capability and defined steric bulk could lead to high levels of stereocontrol in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgrsc.org

Coordination Chemistry and Material Science: The strong affinity of the sulfur atom for metal ions suggests that this compound could serve as a versatile ligand for the synthesis of novel metal complexes. nih.gov Research could focus on preparing and characterizing complexes with transition metals like copper, nickel, and palladium. These complexes could then be investigated for their catalytic activity, magnetic properties, or potential as precursors for the deposition of metal sulfide (B99878) thin films. nih.gov The long alkyl chains might also promote the self-assembly of these complexes into interesting supramolecular structures.

Biological Activity: Many thiourea derivatives exhibit a range of biological activities. mdpi.com Future studies could explore the potential of this compound as an antimicrobial or antifungal agent. The lipophilic nature of the molecule could facilitate its transport across cell membranes, potentially enhancing its biological efficacy.

Table 2: Potential Research Applications and Methodologies

| Research Area | Objective | Experimental Techniques |

| Synthesis and Characterization | To establish a reliable synthetic route and fully characterize the compound. | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry, IR Spectroscopy, Elemental Analysis, X-ray Crystallography. |

| Organocatalysis | To evaluate its catalytic activity and enantioselectivity in asymmetric synthesis. | HPLC with chiral columns, Gas Chromatography, Polarimetry. |

| Coordination Chemistry | To synthesize and characterize metal complexes and study their properties. | Single-crystal X-ray diffraction, UV-Vis Spectroscopy, Magnetic Susceptibility measurements, Cyclic Voltammetry. |

| Biological Screening | To assess its potential as an antimicrobial or antifungal agent. | Minimum Inhibitory Concentration (MIC) assays, Zone of inhibition tests. |

| Note: This table outlines potential research directions and is not based on existing published data for this specific compound. |

Structure

3D Structure

Properties

CAS No. |

62549-29-5 |

|---|---|

Molecular Formula |

C14H30N2S |

Molecular Weight |

258.47 g/mol |

IUPAC Name |

1-heptan-2-yl-3-hexan-2-ylthiourea |

InChI |

InChI=1S/C14H30N2S/c1-5-7-9-11-13(4)16-14(17)15-12(3)10-8-6-2/h12-13H,5-11H2,1-4H3,(H2,15,16,17) |

InChI Key |

YIQVWGTXCLYEPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NC(=S)NC(C)CCCC |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of N Heptan 2 Yl N Hexan 2 Ylthiourea

Spectroscopic Fingerprinting

Spectroscopic techniques are fundamental to the structural elucidation of chemical compounds. However, specific data for N-Heptan-2-yl-N'-hexan-2-ylthiourea are not available. The following subsections outline the types of data that would be necessary for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. For this compound, one would expect to observe distinct signals for the protons and carbons of the heptyl and hexyl chains, as well as for the N-H protons and the thiourea (B124793) carbon. The chemical shifts, signal multiplicities, and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule. However, no published NMR data for this specific compound could be located. hmdb.caresearchgate.netnih.govsigmaaldrich.comresearchgate.net

Infrared (IR) and Raman Vibrational Spectroscopy

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretching and bending, C-H stretching of the alkyl chains, and the C=S stretching of the thiourea group. The combined use of IR and Raman spectroscopy can offer a more complete vibrational profile. nist.govmdpi.com Unfortunately, no experimental IR or Raman spectra for this compound have been reported.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For a thiourea derivative like this compound, one might expect to observe absorption bands related to n→π* and π→π* transitions associated with the thiocarbonyl group. The position and intensity of these absorptions can be influenced by the alkyl substituents. No UV-Vis spectroscopic data for the title compound are currently available in the literature. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a compound with high accuracy by measuring its mass-to-charge ratio. This would allow for the unambiguous confirmation of the molecular formula of this compound. Fragmentation patterns observed in the mass spectrum would further help to confirm its structure. nih.govresearchgate.netchemijournal.comnih.govarkat-usa.org Regrettably, no HRMS data for this compound have been published.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Structure Determination of this compound

The determination of the single-crystal X-ray structure of this compound would reveal the precise arrangement of its atoms, including the conformation of the alkyl chains and the geometry around the thiourea core. It would also provide insight into the hydrogen bonding patterns and crystal packing. At present, there are no published crystallographic data for this compound.

Crystal Packing and Intermolecular Interactions in Solid State

The solid-state architecture of N,N'-disubstituted thioureas is predominantly governed by predictable hydrogen-bonding patterns, which are fundamental to the field of crystal engineering. psu.edursc.org In the case of this compound, the thiourea core, S=C(NHR)₂, provides the key functional groups for forming robust intermolecular connections. The two N-H groups act as hydrogen-bond donors, while the sulfur atom of the thiocarbonyl group serves as a hydrogen-bond acceptor. nih.govscispace.comnih.gov

The thiourea backbone itself is generally planar. wikipedia.org The C=S bond distance in related structures is typically around 1.68-1.71 Å, which is intermediate between a standard double and single bond, while the C-N bond distances are in the range of 1.34 Å to 1.37 Å. nih.govwikipedia.org The specific conformation of the alkyl groups relative to the thiourea plane (e.g., syn-anti) would further define the crystal packing. wikipedia.org

Based on data from analogous compounds like N,N'-di-n-butylthiourea, a representative crystallographic data table for this compound can be projected. wikipedia.org

Table 1: Projected Crystallographic Data for this compound

| Parameter | Projected Value |

| Chemical Formula | C₁₄H₃₀N₂S |

| Molar Mass | 258.47 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N-H···S Hydrogen Bonds, van der Waals forces |

| Dominant Supramolecular Motif | Hydrogen-bonded dimer |

Purity and Quantitative Analysis

A suite of chromatographic techniques is essential for assessing the purity and quantifying this compound. These methods separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds like N,N'-dialkylthioureas. nih.gov A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound, given its predominantly non-polar character derived from the C7 and C6 alkyl chains.

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net An acid modifier, such as formic or phosphoric acid, might be added to improve peak shape and reproducibility. sielc.com Detection would typically be performed using a UV detector, as the thiourea chromophore absorbs UV light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 2: Representative HPLC Parameters for Purity Analysis

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-240 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful tool for analyzing volatile and thermally stable compounds. While direct analysis of many thiourea derivatives by GC can be challenging due to their polarity and potential for thermal decomposition, it remains a valuable technique for related analyses.

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be highly effective for quantifying volatile impurities that may be present from the synthesis of this compound. This includes residual starting materials such as 2-aminoheptane (B1682561) and 2-isothiocyanatohexane, or solvents like heptane. For the analysis of the intact thiourea itself, derivatization to a more volatile and stable analogue might be necessary, although this would require specific method development.

Table 3: Hypothetical Gas Chromatography Parameters

| Parameter | Description |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | FID or Mass Spectrometer |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

Thin-Layer Chromatography (TLC) Profiling

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.orgnih.gov For a relatively non-polar compound like this compound, normal-phase TLC on silica (B1680970) gel plates is the standard choice. researchgate.net

The separation is based on the compound's affinity for the stationary phase (silica gel) versus the mobile phase (solvent system). A less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf). khanacademy.orglibretexts.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For this compound, a solvent system consisting of a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297) would be appropriate. Visualization can be achieved under UV light or by using a staining agent.

Table 4: Representative TLC Profiling Conditions

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ coated aluminum or glass plates |

| Mobile Phase System | Hexane (B92381) : Ethyl Acetate (e.g., ratios from 9:1 to 4:1 v/v) |

| Application | Spotting of a dilute solution of the compound in a volatile solvent |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate (B83412) or iodine) |

| Expected Rf Value | 0.4 - 0.7 (dependent on the exact solvent ratio) |

Coordination Chemistry of N Heptan 2 Yl N Hexan 2 Ylthiourea As a Ligand

Ligand Design Principles and Potential Coordination Sites

The coordination behavior of N-Heptan-2-yl-N'-hexan-2-ylthiourea is governed by the fundamental properties of the thiourea (B124793) backbone and the influence of its specific alkyl substituents.

Thiourea derivatives are structurally versatile ligands primarily due to the presence of both soft sulfur and hard nitrogen donor atoms, allowing for multiple coordination modes. tandfonline.commdpi.com The thiocarbonyl group (C=S) is the most common coordination site, where the soft sulfur atom readily binds to soft or borderline metal ions. wikipedia.org This S-coordination is typical for simple thioureas acting as neutral, monodentate ligands. tandfonline.com

However, the nitrogen atoms also possess lone pairs of electrons and can act as hard donor sites. mdpi.comresearchgate.net This dual-donor capability allows thioureas to function as bridging ligands or, more commonly, as chelating agents. tandfonline.com Chelation often occurs after deprotonation of one of the N-H groups, creating a monoanionic ligand that coordinates through both the sulfur and a nitrogen atom, forming a stable four-membered M-S-C-N ring. tandfonline.com The presence of nucleophilic sulfur and nitrogen atoms facilitates variable binding modes with metal ions, explaining their remarkable coordination abilities. mdpi.comresearchgate.net

The N-heptan-2-yl and N'-hexan-2-yl groups attached to the nitrogen atoms of the thiourea core in this compound exert significant steric and electronic effects that modulate its coordination properties.

Electronic Effects: Alkyl groups are electron-donating. This inductive effect increases the electron density on the nitrogen atoms and, through resonance, on the sulfur atom. The enhanced nucleophilicity of these donor sites strengthens the ligand's ability to coordinate to metal centers. The donation of electron density can stabilize the resulting metal complex. nih.gov

Steric Effects: The bulky nature of the secondary heptyl and hexyl chains introduces considerable steric hindrance around the nitrogen donor atoms. This steric crowding can influence the geometry of the resulting metal complexes, potentially favoring lower coordination numbers or specific isomeric forms. researchgate.net For instance, the bulkiness may prevent the coordination of multiple ligands to a single metal center or hinder the formation of certain geometries, such as a perfectly square planar arrangement, leading to distorted structures. researchgate.net The size of these substituents can also affect the stability of the M-S-C-N chelate ring.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with N,N'-disubstituted thiourea ligands is well-established, and these methods are applicable to this compound.

Complexes of N,N'-substituted thioureas are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netrsc.org The reaction of this compound with perchlorate (B79767) or chloride salts of transition metals like copper(II), nickel(II), zinc(II), cobalt(II), and manganese(II) would be expected to yield stable complexes. rsc.org The stoichiometry of the resulting complex, often 1:1 or 1:2 (metal:ligand), can be controlled by adjusting the molar ratio of the reactants. researchgate.netrsc.org In many cases involving copper(II) salts, the metal center is reduced to copper(I) during the complexation reaction with thiourea ligands. researchgate.netrsc.org

The stoichiometry and geometry of metal complexes involving N,N'-disubstituted thioureas are diverse and depend on the metal ion, the counter-ion, and the reaction conditions. rsc.org Elemental analysis and mass spectrometry are crucial for determining the empirical formula and confirming the metal-to-ligand ratio. researchgate.netrsc.org

The geometry of the complexes is often predicted by spectroscopic data and confirmed by X-ray crystallography. For instance, Zn(II), a d¹⁰ ion, typically forms tetrahedral complexes. rsc.org Ni(II), a d⁸ ion, can adopt either square planar or tetrahedral geometries, often influenced by the steric bulk of the ligands. researchgate.net Given the steric hindrance from the heptyl and hexyl groups of this compound, a distorted tetrahedral or square planar geometry would be anticipated for its Ni(II) complexes. researchgate.net Cu(I) complexes commonly exhibit tetrahedral or trigonal planar geometries. rsc.org

| Metal Ion | d-Electron Count | Typical Geometry | Reference |

|---|---|---|---|

| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar | rsc.org, researchgate.net |

| Ni(II) | d⁸ | Square Planar, Tetrahedral | rsc.org, researchgate.net |

| Zn(II) | d¹⁰ | Tetrahedral | rsc.org |

| Co(II) | d⁷ | Tetrahedral, Octahedral | researchgate.net |

A combination of spectroscopic techniques and single-crystal X-ray diffraction is used to elucidate the structure of these metal complexes. researchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides key evidence for coordination. Upon complexation through the sulfur atom, the ν(C=S) stretching band is expected to shift to a lower frequency, while the ν(C-N) band shifts to a higher frequency. This indicates a decrease in the double-bond character of C=S and an increase in the double-bond character of C-N, consistent with S-coordination. researchgate.net If the ligand coordinates through nitrogen as well, significant shifts in the ν(N-H) bands would also be observed. researchgate.net

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy are highly informative. Upon coordination, a downfield shift in the N-H proton signal is typically observed, indicating the involvement of the thiourea group in bonding. rsc.orgunizar.es Changes in the chemical shifts of the alkyl protons and carbons adjacent to the nitrogen atoms also confirm complex formation. nih.gov

UV-Visible Spectroscopy: The electronic spectra of complexes with d-block metals like Cu(II), Ni(II), and Co(II) show d-d transition bands that are characteristic of their coordination geometry. rsc.org

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Decrease in ν(C=S) frequency; Increase in ν(C-N) frequency | Coordination through the sulfur atom | researchgate.net |

| ¹H NMR (for diamagnetic complexes) | Downfield shift of N-H proton signals | Involvement of the thiourea moiety in coordination | rsc.org |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions confirming complex formation | rsc.org |

| X-ray Diffraction | Determination of bond lengths, angles, and coordination number | Unambiguous confirmation of molecular geometry and coordination mode | rsc.org, researchgate.net |

Electrochemical Properties and Redox Behavior of this compound Complexes

No published data are available on the electrochemical properties and redox behavior of metal complexes containing the this compound ligand.

Magnetic Properties of Paramagnetic Metal-Thiourea Complexes

There are no studies reporting the magnetic properties of paramagnetic metal complexes with the this compound ligand.

Supramolecular Chemistry and Non Covalent Assemblies Involving N Heptan 2 Yl N Hexan 2 Ylthiourea

Hydrogen Bonding Motifs Driven by the Thiourea (B124793) Moiety

The hydrogen bonding capabilities of the thiourea group are central to its role in supramolecular chemistry. The two N-H protons act as hydrogen bond donors, while the sulfur atom can serve as a hydrogen bond acceptor. nih.gov The interplay of these interactions dictates the formation of predictable and often robust supramolecular synthons.

Intermolecular Hydrogen Bonding Networks

In the solid state, N,N'-disubstituted thioureas commonly form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R2 2(8) graph set motif. A pertinent example is N,N'-di-n-butylthiourea, where two molecules are linked by these dimer-forming hydrogen bonds. nih.gov In this structure, one of the n-butyl groups is in a syn position and the other is in an anti position relative to the C=S bond. nih.gov This conformation allows for the formation of the centrosymmetric dimer. Furthermore, an additional N-H···S hydrogen bond can link these dimers into layers. nih.gov

For N-Heptan-2-yl-N'-hexan-2-ylthiourea, a similar dimeric association is anticipated to be the primary hydrogen bonding motif. The presence of the secondary alkyl groups (heptan-2-yl and hexan-2-yl) will introduce steric bulk around the nitrogen atoms, which could influence the stability and geometry of the hydrogen-bonded assembly. The asymmetry of the molecule, with a heptyl and a hexyl chain, may lead to more complex packing arrangements in the crystal lattice compared to symmetrically substituted thioureas.

| Interaction | Description | Typical Geometry |

| N-H···S | The primary interaction leading to the formation of dimers and chains. | The N-H and C=S bonds are typically oriented to maximize electrostatic interactions. |

| C-H···S | Weaker interactions that can contribute to the overall stability of the crystal packing. | The sulfur atom can act as an acceptor for hydrogen atoms on the alkyl chains. nih.gov |

This table presents the potential intermolecular hydrogen bonding interactions for this compound based on the known behavior of similar thiourea compounds.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds in simple N,N'-dialkylthioureas are less common due to the conformational flexibility of the alkyl chains. The molecule typically adopts a conformation that favors intermolecular interactions. In more complex thiourea derivatives, particularly those with additional functional groups, intramolecular hydrogen bonds can play a significant role in defining the molecule's shape and reactivity. For this compound, it is expected that the dominant hydrogen bonding will be intermolecular, leading to the formation of extended networks. nih.gov

Molecular Recognition and Host-Guest Interactions

The thiourea functional group is a well-established motif for the recognition of anions. nih.govacs.orgelsevierpure.com The acidic N-H protons can form strong hydrogen bonds with a variety of anionic guests.

Recognition of Anionic and Cationic Species

This compound has the potential to act as a neutral receptor for anions. The two N-H groups can create a binding pocket that is complementary in size and electronic character to various anions, such as halides or oxoanions. The binding affinity would be influenced by the basicity of the anion and the solvent used. More basic anions generally form stronger hydrogen bonds. While less common, the sulfur atom of the thiourea could potentially interact with cationic species through cation-π or other weak interactions, although this is not a primary mode of recognition for this functional group.

Selective Binding and Encapsulation Phenomena

The selectivity of a thiourea-based receptor is determined by the geometric and electronic complementarity between the host and the guest. For this compound, the flexible alkyl chains would allow the binding site to adapt to different anionic guests. However, significant selectivity for a particular anion would likely require the incorporation of the thiourea moiety into a more rigid molecular framework. The hydrophobic heptyl and hexyl chains could, in principle, create a nonpolar environment around the binding site, potentially favoring the binding of anions in polar solvents through a hydrophobic effect. Encapsulation of a guest species would necessitate a more complex, pre-organized host architecture than what this simple acyclic thiourea can provide.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates. nih.govmdpi.com The directional nature of the hydrogen bonds in thioureas makes them excellent candidates for designing self-assembling systems.

Due to a lack of specific scientific literature and experimental data for the compound this compound, it is not possible to generate a detailed article on its supramolecular chemistry as requested.

Therefore, the sections on the formation of ordered crystalline architectures and the development of supramolecular gels and soft materials, including the required data tables, cannot be provided.

Theoretical and Computational Investigations of N Heptan 2 Yl N Hexan 2 Ylthiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule in the absence of environmental effects. nrel.govpageplace.de These calculations solve approximations of the Schrödinger equation to determine electronic structure and energy.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-Heptan-2-yl-N'-hexan-2-ylthiourea, this process would be performed to identify its most stable conformer(s).

The key structural features of N,N'-disubstituted thioureas are the conformations around the C-N bonds. Due to the partial double bond character of the C-N bonds, rotation is restricted, leading to different stable or semi-stable conformers. researchgate.net The primary conformers are typically described by the orientation of the N-H protons relative to the sulfur atom of the thiocarbonyl group (C=S). The main conformations are trans-trans, cis-trans, and cis-cis. acs.org For sterically bulky substituents like heptan-2-yl and hexan-2-yl groups, the trans-trans conformation is generally expected to be the most stable due to minimized steric hindrance.

Force-field calculations and subsequent DFT optimization would likely predict the trans-trans isomer as the global minimum on the potential energy surface. researchgate.net The heavy atoms of the thiourea (B124793) core (S-C-N-C-N) are expected to be nearly planar. mst.edu The long alkyl chains (heptyl and hexyl) would adopt staggered conformations to minimize their own internal steric strain.

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.66 Å |

| C-N Bond Length | ~1.38 Å |

| N-C-N Bond Angle | ~118° |

| C-N-C Bond Angle | ~125° |

| H-N-C-S Dihedral Angle | ~180° |

The electronic properties of the molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

For a thiourea derivative, the HOMO is typically localized on the sulfur and nitrogen atoms, corresponding to their lone pair electrons. The LUMO is generally a π* antibonding orbital concentrated on the C=S thiocarbonyl group. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. DFT calculations would provide precise energy values for these orbitals.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov |

NBO analysis is a powerful tool used to study charge distribution, charge transfer, and the stabilizing interactions between orbitals within a molecule. nih.gov It provides a picture of the Lewis structure by localizing orbitals into bonds and lone pairs.

Molecular Dynamics Simulations

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govacs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment. researchgate.net

An MD simulation of this compound would reveal its flexibility and the range of conformations it can adopt at a given temperature. Key metrics used in this analysis include:

Root-Mean-Square Fluctuation (RMSF): This analysis would highlight the most flexible regions of the molecule. nih.govacs.org The terminal atoms of the heptyl and hexyl chains would be expected to show the highest RMSF values, indicating high mobility. In contrast, the atoms of the central thiourea core would exhibit lower fluctuations, reflecting their more rigid nature.

The simulation would also track the dihedral angles of the C-N bonds to observe any transient rotations or conversions between cis and trans states, although such events are typically rare at ambient temperatures without significant energy input. researchgate.net

MD simulations are particularly useful for studying how a solvent affects a molecule's structure and behavior. researchgate.net Simulations of this compound could be run in various solvents, such as water (polar protic), DMSO (polar aprotic), and hexane (B92381) (nonpolar), to observe its behavior.

In a polar solvent like water, the solvent molecules would be expected to form strong hydrogen bonds with the N-H protons and the sulfur atom of the thiourea group. The nonpolar alkyl chains, however, would be subject to the hydrophobic effect, leading them to adopt more compact conformations to minimize their exposed surface area. In a nonpolar solvent like hexane, the alkyl chains would be well-solvated and could adopt more extended conformations, while the interactions with the polar thiourea core would be weaker.

Radial Distribution Functions (RDFs) could be calculated to provide a probabilistic map of where solvent molecules are located relative to specific atoms on the solute molecule, quantifying the strength and nature of the solvation shell. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions

Characterization of Hydrogen Bond Strengths and Geometries

Hydrogen bonding is a critical directional interaction that significantly influences the conformation and crystal packing of thiourea-containing compounds. The thiourea backbone, with its N-H donor groups and the sulfur atom as a potential acceptor, is predisposed to forming robust hydrogen bond networks.

In this compound, the primary hydrogen bonds are expected to be of the N-H···S type. These interactions are a hallmark of thiourea derivatives and are often responsible for the formation of dimeric or catemeric (chain-like) supramolecular structures. Computational studies on analogous N,N'-disubstituted thioureas have shown that these bonds can exhibit a range of strengths, typically classified as weak to moderate, with calculated energies depending on the specific molecular environment and the level of theory used in the calculations.

Intramolecular hydrogen bonds are also a possibility, particularly N-H···N interactions, which could influence the conformation of the molecule. nih.gov However, intermolecular hydrogen bonds are generally more prevalent in the solid state of simple N,N'-dialkylthioureas.

| Potential Hydrogen Bond Type | Donor | Acceptor | Typical Nature |

| Intermolecular | N-H | S | Strong to moderate, often forming dimers or chains |

| Intramolecular | N-H | N | Possible, influences molecular conformation |

| Intermolecular | C-H (from alkyl chains) | S | Weak, contributes to crystal packing |

| Intermolecular | C-H (from alkyl chains) | N | Weak, contributes to crystal packing |

Exploration of Van der Waals and Other Non-Covalent Interactions

Computational techniques such as Hirshfeld surface analysis are particularly adept at visualizing and quantifying these weaker interactions. nih.govresearchgate.netscirp.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify regions of significant intermolecular contact. For molecules with substantial alkyl components, Hirshfeld surface analysis typically reveals a high percentage of H···H contacts , indicative of the prevalence of van der Waals interactions. nih.gov

The flexibility of the heptyl and hexyl chains also plays a role in optimizing these packing interactions. The chains can adopt various conformations to maximize favorable contacts and minimize steric hindrance, a factor that influences the lipophilicity and spatial orientation of the molecule. biointerfaceresearch.com Studies on other N-alkylated thiourea derivatives have shown that such forces are crucial for the stabilization of their complexes. nih.gov

| Interaction Type | Contributing Moieties | Significance |

| Dispersion Forces | Heptyl and Hexyl Chains | Major contribution to overall cohesion due to large surface area. |

| H···H Contacts | Interdigitation of Alkyl Chains | Dominant interaction type in crystal packing, as revealed by Hirshfeld analysis in similar molecules. |

| Steric Influence | Heptyl and Hexyl Chains | Affects conformational flexibility and the ability to form dense, stable packing arrangements. |

Based on the conducted research, there is no publicly available scientific literature or data corresponding to the specific chemical compound "this compound" within the searched databases. Consequently, it is not possible to generate an article on its advanced applications as the foundational information regarding its properties, synthesis, and specific use cases does not appear to be documented in accessible sources.

General information exists for the broader class of compounds known as thioureas and their derivatives, which are recognized for their roles in:

Organocatalysis: Acting as hydrogen-bond donors to activate substrates.

Metal Complexation: Forming complexes with various metals that can serve as catalysts.

Asymmetric Synthesis: Chiral thiourea derivatives are used to induce stereoselectivity in chemical reactions.

Sensing and Extraction: Functioning as reagents for detecting specific analytes and for the extraction and separation of metal ions.

However, without specific research on this compound, any discussion of its catalytic or analytical applications would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article with the specified detailed outline cannot be constructed.

Exploration of Advanced Applications of N Heptan 2 Yl N Hexan 2 Ylthiourea

Materials Science

Integration into Hybrid Materials and Composites

There is currently no available research data detailing the integration of N-Heptan-2-yl-N'-hexan-2-ylthiourea into hybrid materials or composites.

Potential for Responsive Materials Design

There is no available information in the scientific literature regarding the potential for this compound to be used in the design of responsive materials.

Mechanistic Biological Activity Studies of N Heptan 2 Yl N Hexan 2 Ylthiourea Non Human Focus

In Vitro Mechanistic Investigations in Cell-Free Systems

Enzyme Inhibition Studies (e.g., sEH, xanthine oxidase, lipoxygenase) and Kinetic Analysis

No studies detailing the inhibitory effects or kinetic analysis of N-Heptan-2-yl-N'-hexan-2-ylthiourea on enzymes such as soluble epoxide hydrolase (sEH), xanthine oxidase, or lipoxygenase were identified in the public domain.

Receptor Binding Assays and Ligand-Target Interactions

There is no available research on receptor binding assays or investigations into the ligand-target interactions of this compound.

Mechanistic Studies in Non-Human Biological Models

Investigations in Cell Lines (e.g., Anti-inflammatory, Anti-proliferative mechanisms)

No published research was found that investigates the anti-inflammatory or anti-proliferative mechanisms of this compound in any cell lines.

Elucidation of Molecular Mechanisms in Animal Models (e.g., inflammation models in mice)

There are no available studies that elucidate the molecular mechanisms of this compound in animal models, including inflammation models in mice.

Conclusions and Future Directions in N Heptan 2 Yl N Hexan 2 Ylthiourea Research

Summary of Current Research Landscape

While direct studies on N-Heptan-2-yl-N'-hexan-2-ylthiourea are not available, the research landscape for the wider family of N,N'-disubstituted thioureas is both broad and dynamic. This class of compounds is recognized for its versatile biological activities and applications in various scientific fields.

Current research on analogous thiourea (B124793) derivatives is primarily focused on several key areas:

Medicinal Chemistry: A significant body of research explores the potential of thiourea derivatives as therapeutic agents. Studies have demonstrated their efficacy as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. rsc.orgmdpi.comresearchgate.net The mechanism of action is often attributed to their ability to interact with various enzymes and receptors within biological systems. analis.com.my For instance, certain N,N'-disubstituted thiourea derivatives have been investigated as inhibitors of nitric oxide synthase and as potential anti-melanoma agents. rsc.orgnih.gov

Agrochemicals: Thiourea derivatives are also being investigated for their potential in agriculture as pesticides, herbicides, and plant growth regulators. researchgate.net

Enzyme Inhibition: A notable area of investigation is the role of thiourea derivatives as enzyme inhibitors. researchgate.net For example, some have shown inhibitory effects against urease, a key enzyme in certain pathological conditions. nih.govmdpi.com

Synthesis and Structural Analysis: Researchers are continuously developing novel and efficient methods for the synthesis of thiourea derivatives, including unsymmetrical structures. tandfonline.commdpi.com Techniques such as microwave-assisted synthesis and the use of phase-transfer catalysts are being explored to improve reaction yields and create more environmentally friendly processes. nih.gov Structural characterization through methods like X-ray crystallography provides valuable insights into the molecular geometry and intermolecular interactions that influence the compounds' properties. researchgate.net

The general synthesis of unsymmetrical N,N'-dialkylthioureas can be achieved through several routes, often involving the reaction of an isothiocyanate with an amine. researchgate.net The synthesis of the specific compound, this compound, would likely involve the reaction of 2-isothiocyanatoheptane with hexan-2-amine, or vice versa.

Identification of Knowledge Gaps and Emerging Research Questions

Based on the current understanding of thiourea derivatives, several knowledge gaps and emerging research questions can be identified for the specific compound this compound:

Fundamental Physicochemical Properties: There is a complete lack of data on the fundamental physicochemical properties of this compound. This includes its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Synthesis and Optimization: While general methods for synthesizing unsymmetrical thioureas exist, the optimal conditions for the synthesis of this compound have not been determined. Research is needed to develop a high-yield, cost-effective, and scalable synthetic route.

Biological Activity Profile: The biological activity of this specific compound is entirely unknown. Key research questions include:

Does it exhibit any cytotoxic activity against cancer cell lines?

Does it possess antimicrobial properties against a panel of pathogenic bacteria and fungi?

Could it act as an inhibitor for specific enzymes of medicinal or agricultural importance?

Structure-Activity Relationship (SAR): For the broader class of N,N'-dialkylthioureas, the relationship between the nature of the alkyl substituents and the resulting biological activity is not fully understood. For this compound, it would be crucial to investigate how the specific heptyl and hexyl chains influence its potential biological effects.

Prospective Avenues for this compound Chemistry and Applications

The unique structural features of this compound, specifically its unsymmetrical nature and the presence of two moderately long alkyl chains, suggest several prospective avenues for future research and potential applications.

Investigation as a Novel Antimicrobial Agent: The lipophilic nature imparted by the heptyl and hexyl groups could enhance the compound's ability to penetrate microbial cell membranes. This makes it a candidate for investigation as an antibacterial or antifungal agent, particularly against pathogens with lipid-rich outer layers.

Exploration in Cancer Research: Given that numerous thiourea derivatives have shown promise as anticancer agents, this compound should be screened for its cytotoxic effects on a variety of cancer cell lines. mdpi.com Its potential to overcome drug resistance, a common challenge in cancer therapy, could also be a valuable area of study. mdpi.com

Development as a Urease Inhibitor: The structural similarities to other known urease inhibitors suggest that this compound could be a candidate for development as a therapeutic agent for infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govmdpi.com

Application in Agrochemicals: The compound could be evaluated for its potential as a novel pesticide or herbicide. The specific alkyl chain lengths might confer selectivity towards certain pests or weeds while potentially having lower toxicity to non-target organisms.

Use as a Ligand in Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea moiety can act as coordination sites for metal ions. This opens up the possibility of synthesizing novel metal complexes with unique catalytic or biological properties.

The following table provides a summary of the prospective research areas for this compound:

| Research Area | Potential Application/Focus |

| Medicinal Chemistry | Development of novel antimicrobial and anticancer agents. |

| Enzyme Inhibition | Investigation as a urease inhibitor. |

| Agrochemicals | Exploration as a potential pesticide or herbicide. |

| Coordination Chemistry | Use as a ligand for the synthesis of novel metal complexes. |

| Synthetic Chemistry | Optimization of synthetic routes and exploration of derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.